Dopamine D2 Receptor Affinity: 7-Hydroxyloxapine vs. Parent Loxapine, Haloperidol, and 8-Hydroxyloxapine
7-Hydroxyloxapine demonstrates a significantly higher affinity for dopamine D2 receptors than the reference antipsychotics haloperidol and chlorpromazine, while 8-hydroxyloxapine is devoid of activity. This distinguishes 7-hydroxyloxapine as the primary driver of central dopaminergic antagonism among loxapine's metabolites [1].
| Evidence Dimension | Relative potency to displace [3H]-spiroperidol from rat striatal D2 receptors |
|---|---|
| Target Compound Data | Potency ratio relative to haloperidol: 1.5x; Potency ratio relative to chlorpromazine: 8x |
| Comparator Or Baseline | Haloperidol (reference = 1.0x); Chlorpromazine (reference = 1.0x); 8-Hydroxyloxapine (inactive) |
| Quantified Difference | 7-Hydroxyloxapine is 1.5x more potent than haloperidol and 8x more potent than chlorpromazine; 8-hydroxyloxapine is 'essentially inactive'. |
| Conditions | [3H]-Spiroperidol binding assay in rat striatal membranes |
Why This Matters
For procurement of reference standards intended for receptor occupancy or ex vivo binding studies, this data confirms that 7-hydroxyloxapine is the requisite active metabolite, not the parent drug or the inactive 8-hydroxy variant.
- [1] Coupet J, et al. 3H-Spiroperidol binding to dopamine receptors in rat striatal membranes: influence of loxapine and its hydroxylated metabolites. Eur J Pharmacol. 1979;55(2):215-8. doi: 10.1016/0014-2999(79)90396-0. View Source
